5-Benzylpyridin-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Comparative Carcinogenicity Studies

5-Benzylpyridin-2-amine (2-APP) has been examined in comparative carcinogenicity studies. Specifically, its mutagenic properties and structural similarity to known carcinogens have been investigated. For instance, Dooley et al. (1988) compared the tumorigenic activity of 2-APP with 4-aminobiphenyl (4-ABP) in mice, finding that 2-APP did not induce neoplastic lesions, unlike 4-ABP, which was strongly carcinogenic (Dooley et al., 1988).

Drug Discovery Intermediates

5-Benzylpyridin-2-amine serves as an intermediate in drug discovery. For example, Li et al. (2012) synthesized the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, exploring its crystal structure and hydrogen bonding properties, showcasing its potential in the synthesis of new pharmaceutical compounds (Li et al., 2012).

Antimicrobial Activity

The antimicrobial activities of compounds derived from 5-Benzylpyridin-2-amine have been a subject of study. Senbagam et al. (2016) synthesized and assessed various substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds for their antimicrobial properties, finding significant activity against certain microbes (Senbagam et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds. Nordmann and Müller (2013) reported the synthesis of novel 1-aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, using 5-Benzylpyridin-2-amine as a substrate in a copper-free alkynylation process (Nordmann & Müller, 2013).

Electrophilic Benzylation

Electrophilic benzylation of 2-aminopyridine ring with 5-Benzylpyridin-2-amine as a key compound has been studied by Kowalski (1991), providing insights into reaction mechanisms and compound formation (Kowalski, 1991).

Enhanced Dielectric Constant in Polyimides

5-Benzylpyridin-2-amine is also involved in material sciences. Qian et al. (2020) synthesized polyimide-metal complexes with enhanced dielectric, thermal, and mechanical properties, indicating potential applications in high-performance materials (Qian et al., 2020).

Ultrasound-Assisted Synthesis

The ultrasound-assisted synthesis involving 5-Benzylpyridin-2-amine derivatives has been explored by Erdogan (2018), showcasing the efficiency of ultrasound in chemical synthesis (Erdogan, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZLNHYUDXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540569 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylpyridin-2-amine | |

CAS RN |

98477-40-8 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

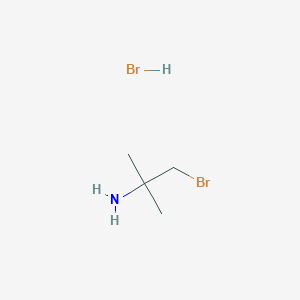

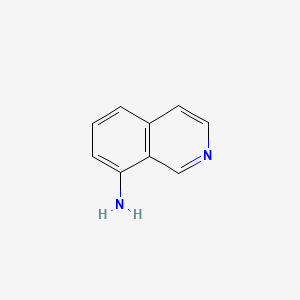

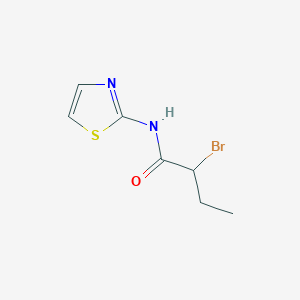

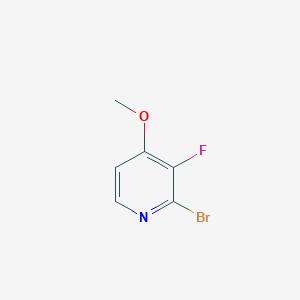

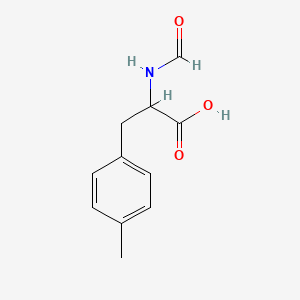

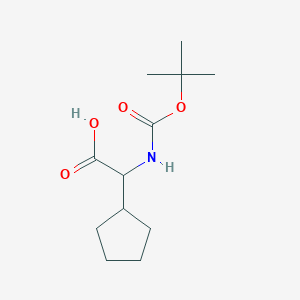

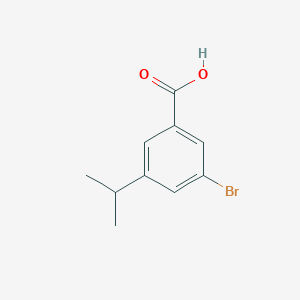

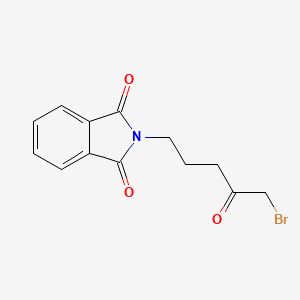

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)